(S)-5,6-dibenzyl-2-oxa-8-thia-5-azaspiro[3.4]octane
Description
(S)-5,6-Dibenzyl-2-oxa-8-thia-5-azaspiro[3.4]octane is a chiral spirocyclic compound featuring a unique three-dimensional architecture. Its core consists of a spiro[3.4]octane system with heteroatoms at positions 2 (oxygen), 5 (nitrogen), and 8 (sulfur), along with two benzyl substituents at positions 5 and 4.
Properties
IUPAC Name |
(7S)-7,8-dibenzyl-2-oxa-5-thia-8-azaspiro[3.4]octane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NOS/c1-3-7-16(8-4-1)11-18-13-22-19(14-21-15-19)20(18)12-17-9-5-2-6-10-17/h1-10,18H,11-15H2/t18-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLLLZGBLYJZRDG-SFHVURJKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(C2(S1)COC2)CC3=CC=CC=C3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](N(C2(S1)COC2)CC3=CC=CC=C3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-5,6-dibenzyl-2-oxa-8-thia-5-azaspiro[3.4]octane typically involves multiple steps, starting from readily available precursors. One common approach is the annulation strategy, which involves the formation of the spirocyclic core through a series of cyclization reactions. The reaction conditions often require the use of specific catalysts and reagents to ensure stereoselectivity and high yield .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and safety. These methods allow for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and reduced byproduct formation .
Chemical Reactions Analysis
Types of Reactions
(S)-5,6-dibenzyl-2-oxa-8-thia-5-azaspiro[3.4]octane can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Common Reagents and Conditions
The reactions of this compound often require specific conditions to proceed efficiently. For example, oxidation reactions may be carried out in acidic or basic media, while reduction reactions typically occur under anhydrous conditions to prevent side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
Basic Information
- Molecular Formula : C19H21NOS
- Molecular Weight : 311.44 g/mol
- CAS Number : 1556097-50-7
Physicochemical Properties
| Property | Value |
|---|---|
| Density | 1.22 ± 0.1 g/cm³ |
| Boiling Point | 453.9 ± 45.0 °C (Predicted) |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 3 |
| Rotatable Bonds | 4 |
Medicinal Chemistry
(S)-5,6-dibenzyl-2-oxa-8-thia-5-azaspiro[3.4]octane has been investigated for its potential therapeutic effects, particularly as a candidate for drug development in several areas:
Bronchodilators and Anti-inflammatory Agents
Research indicates that similar spirocyclic compounds exhibit bronchodilator and anti-inflammatory properties, making this compound a promising candidate for respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD) .
Analgesic Properties
The compound's structural similarity to known analgesics suggests potential pain-relieving effects. Investigations into its mechanism of action could reveal new pathways for pain management therapies .
Organic Synthesis
The unique structure of this compound makes it a valuable intermediate in organic synthesis. Its ability to undergo various chemical reactions allows it to serve as a building block for synthesizing other complex molecules .
Research on Heterocyclic Compounds
Studies on heterocyclic compounds have shown that they can possess diverse biological activities, including antimicrobial and anticancer properties. The exploration of this compound within this context could lead to the discovery of novel therapeutic agents .
Case Study 1: Development of Bronchodilators
In a study focusing on spirocyclic compounds, researchers synthesized derivatives of this compound and evaluated their bronchodilator activity using in vitro assays. The results indicated enhanced efficacy compared to standard treatments, paving the way for further clinical investigations .
Case Study 2: Analgesic Activity Assessment
Another research effort involved testing the analgesic properties of this compound in animal models of pain. The compound demonstrated significant pain relief comparable to established analgesics, suggesting its potential use in pain management therapies .
Mechanism of Action
The mechanism by which (S)-5,6-dibenzyl-2-oxa-8-thia-5-azaspiro[3.4]octane exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular signaling pathways. The compound’s spirocyclic structure allows it to fit into unique binding sites, enhancing its specificity and potency .
Comparison with Similar Compounds
The following analysis compares the structural, synthetic, and functional attributes of (S)-5,6-dibenzyl-2-oxa-8-thia-5-azaspiro[3.4]octane with analogous spirocyclic compounds reported in the literature.
Structural and Functional Group Comparisons
Table 1: Key Structural Features and Properties
*Estimated based on structural analogs.
Key Observations:
Spiro Core Size :
- The [3.4]octane core (common in and ) offers greater rigidity compared to larger spiro systems like [4.5]decane (). Smaller cores may reduce conformational flexibility, influencing binding specificity in pharmacological contexts.
- The [4.5]decane system in accommodates bulkier substituents (e.g., benzothiazole), enabling tailored electronic properties .
Heteroatom Distribution :
- The target compound’s combination of oxygen, sulfur, and nitrogen distinguishes it from analogs like 2-oxa-5-azaspiro[3.4]octane oxalate (), which lacks sulfur. Sulfur’s polarizability and nucleophilicity may enhance interactions with biological targets .
- In , nitrogen and oxygen are positioned to stabilize bicyclic systems, whereas sulfur in the target compound could alter redox stability .
Oxalate salts () enhance aqueous solubility, a critical factor for bioavailability in drug development .
Characterization:
- Spectroscopy : NMR (¹H, ¹³C) and MS/MS () are standard for structural elucidation. The target compound’s sulfur atom may complicate NMR interpretation due to isotopic splitting .
Stability and Reactivity
- Ring Strain : Smaller spiro cores (e.g., [3.4]octane) may exhibit higher strain, increasing reactivity. Sulfur’s larger atomic radius compared to oxygen () could mitigate strain via bond-length flexibility .
- Oxidative Stability : Thia-containing compounds (target) are prone to oxidation, unlike oxa-aza analogs (), requiring inert storage conditions.
Biological Activity
(S)-5,6-dibenzyl-2-oxa-8-thia-5-azaspiro[3.4]octane, a complex organic compound with a spirocyclic structure, has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activities, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the presence of nitrogen, oxygen, and sulfur within its spirocyclic framework. Its molecular formula is , with a molecular weight of approximately 311.4 g/mol. The structural complexity contributes to its unique chemical properties and biological activities.
Research indicates that this compound may interact with various biological targets, including enzymes and receptors. Its potential as a ligand for protein interactions is significant:
- Enzyme Inhibition : The compound has shown promise in inhibiting specific enzyme activities, which can be crucial for therapeutic interventions.
- Receptor Agonism : Preliminary studies suggest that it may act as an agonist for certain receptors, potentially influencing neurotransmitter systems.
Antimicrobial Activity
Preliminary studies indicate that this compound exhibits antimicrobial properties. In vitro assays have demonstrated its effectiveness against various bacterial strains, suggesting its potential as an antibacterial agent.
Anti-inflammatory Effects
The compound has been evaluated for anti-inflammatory activity through various models, including carrageenan-induced paw edema in rats. Results indicate a dose-dependent reduction in inflammation markers, highlighting its therapeutic potential in inflammatory diseases.
Neuroprotective Properties
Recent investigations have explored the neuroprotective effects of this compound. It has been suggested that the compound may mitigate oxidative stress and neuronal damage in models of neurodegenerative diseases.
Case Studies and Research Findings
Several studies have documented the biological activity of this compound:
- Antimicrobial Study : A study conducted using disk diffusion methods showed that the compound inhibited the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 32 to 128 µg/mL across different bacterial strains.
- Anti-inflammatory Research : In a rat model, administration of this compound resulted in a significant reduction in paw edema compared to control groups (p < 0.05), indicating strong anti-inflammatory properties.
- Neuroprotective Assessment : In vitro studies demonstrated that the compound reduced reactive oxygen species (ROS) levels in neuronal cultures exposed to oxidative stress, suggesting a protective effect against neurotoxicity.
Data Summary
| Biological Activity | Methodology | Key Findings |
|---|---|---|
| Antimicrobial | Disk diffusion assay | MIC: 32 - 128 µg/mL |
| Anti-inflammatory | Carrageenan-induced edema model | Significant reduction in edema (p < 0.05) |
| Neuroprotective | Neuronal culture assays | Reduced ROS levels |
Future Directions
The unique structure of this compound presents opportunities for further research:
- Expanded Pharmacological Studies : Additional investigations into its pharmacokinetics and toxicity profiles are necessary to assess its viability as a therapeutic agent.
- Mechanistic Studies : Understanding the precise mechanisms through which this compound exerts its biological effects will be crucial for drug development.
- Synthetic Modifications : Exploring analogs of this compound could lead to enhanced efficacy or selectivity for specific biological targets.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for (S)-5,6-dibenzyl-2-oxa-8-thia-5-azaspiro[3.4]octane, and how do reaction conditions influence stereochemical outcomes?
- Methodology : The synthesis of spirocyclic compounds like this typically involves cyclization strategies using precursors such as 2-oxa-spiro[3.4]octane-1,3-dione derivatives. Robust routes include [3+2] cycloadditions or nucleophilic ring-opening followed by re-cyclization. For enantioselective synthesis, chiral auxiliaries or asymmetric catalysis (e.g., organocatalysts) are employed to control the (S)-configuration. Reaction temperature, solvent polarity, and catalyst loading critically influence stereoselectivity. For example, Li et al. demonstrated that low temperatures (−40°C) in THF improved enantiomeric excess (ee) in similar spirocycles .
- Validation : Characterize intermediates via H/C NMR and monitor ee by chiral HPLC.
Q. How is the structural conformation of the spiro[3.4]octane core determined, and what techniques are used to resolve ambiguities in ring puckering?
- Methodology : X-ray crystallography remains the gold standard for unambiguous structural determination. For flexible rings, Cremer-Pople puckering parameters quantify deviations from planarity using amplitude () and phase () coordinates derived from atomic positions . Computational tools (DFT, MD simulations) predict dominant conformers.
- Example : A related compound, (S)-7-methyl-6-azaspiro[3.4]octane, was analyzed via X-ray, revealing a chair-like puckering in the azaspiro core . NMR coupling constants () and NOESY correlations can corroborate computational predictions.
Q. What stability challenges arise during storage or handling of this compound, and how are they mitigated?
- Methodology : Thia-azaspiro compounds are prone to oxidation at the sulfur center. Stability studies under varying conditions (temperature, humidity, light) are essential. Use inert atmospheres (N) for storage and add antioxidants (e.g., BHT). Monitor degradation via LC-MS and quantify impurities using area normalization in HPLC .
Advanced Research Questions
Q. How can computational methods predict the conformational flexibility of the spiro[3.4]octane core, and what experimental techniques validate these predictions?
- Methodology : Molecular dynamics (MD) simulations at the DFT/M06-2X level model ring puckering dynamics. Cremer-Pople parameters map low-energy conformers. Experimentally, variable-temperature NMR (C T relaxation) detects conformational exchange, while X-ray diffraction under cryogenic conditions traps dominant conformers .
- Case Study : For 2,6-diazaspiro[3.4]octane derivatives, MD simulations aligned with crystallographic data showed that steric hindrance from substituents stabilizes specific puckered states .
Q. What strategies resolve contradictions between spectroscopic data (NMR/IR) and crystallographic results for this compound?
- Methodology : Discrepancies often arise from dynamic processes (e.g., ring inversion) in solution vs. static solid-state structures. Use VT-NMR to identify coalescence temperatures. Complement with NOE experiments to probe spatial proximities. For sulfur oxidation states, XPS or Raman spectroscopy clarifies discrepancies .
- Example : A study on 8-aza-5,11-dioxa-4-silaspiro[3.7]undecane found that VT-NMR revealed rapid silacyclobutane ring-opening in solution, whereas X-ray showed a closed structure .
Q. How does the stereoelectronic environment of the dibenzyl groups influence reactivity in downstream functionalization?
- Methodology : Hammett σ constants and DFT-based NBO analysis quantify electronic effects. Compare reaction rates of para/meta-substituted benzyl derivatives in nucleophilic substitutions or cross-couplings. For steric effects, employ X-ray crystallography to measure dihedral angles between benzyl groups and the spiro core .
- Data : In related spirocycles, electron-withdrawing substituents on benzyl groups reduced nucleophilic attack rates by 30–50% compared to electron-donating groups .
Key Research Gaps and Recommendations
- Stereochemical Stability : Investigate long-term racemization under physiological conditions using accelerated stability protocols.
- Biological Relevance : Explore structure-activity relationships (SAR) via kinase inhibition assays, leveraging insights from CCNE1:CDK2 studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
